molecular formula C18H16F3N5OS B2969132 2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide CAS No. 1251703-94-2

2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide

Cat. No. B2969132
CAS RN: 1251703-94-2
M. Wt: 407.42
InChI Key: UVOMMVTZJGEHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C18H16F3N5OS and its molecular weight is 407.42. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the imidazole ring, such as the one , have been reported to exhibit a broad range of biological activities, including antimicrobial properties. The presence of a 5-methyl-1H-pyrazol-1-yl group could potentially enhance these properties, making it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Antitubercular Potential

The pyrimidin-4-yl moiety in the compound’s structure is similar to that found in certain antitubercular agents. Synthesized derivatives with similar structures have shown potent activity against Mycobacterium tuberculosis, suggesting that this compound could also be explored for its antitubercular potential .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are known for their antileishmanial and antimalarial effects. Given the structural similarity, this compound could be investigated for its efficacy against diseases like leishmaniasis and malaria, which are significant health concerns in many parts of the world .

Anticancer Properties

The compound’s structural analogs have demonstrated cytotoxic effects in vitro, indicating potential use in cancer research. The compound could be synthesized and tested for its ability to inhibit the growth of cancer cells, providing a pathway for the development of new anticancer drugs .

properties

IUPAC Name

2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c1-12-6-7-25-26(12)15-8-17(24-11-23-15)28-10-16(27)22-9-13-2-4-14(5-3-13)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOMMVTZJGEHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide

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